1,2,5-Dithiazepane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,5-dithiazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2.ClH/c1-3-6-7-4-2-5-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIVQDWXKRXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Historical and Pioneering Synthetic Routes to Dithiazepane Systems
Early synthetic work on dithiazepane systems laid the groundwork for the development of more advanced methods. One of the foundational routes involved the reaction of 2,2′-dithiobis(ethylamine) dihydrochloride (B599025) in a two-step sequence, which required two chromatographic separations to isolate the desired 1,5,2-dithiazepane 1,1-dioxide. nih.gov These initial methods, while effective, were often characterized by multiple steps and the need for extensive purification.
Modern Approaches for the Synthesis of 1,2,5-Dithiazepane (B2963570) Hydrochloride
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of the 1,2,5-dithiazepane scaffold. These modern approaches often focus on improving yields, reducing reaction times, and allowing for greater molecular diversity.
Multi-Step Organic Synthesis Paradigms for Ring Formation
Multi-step syntheses remain a cornerstone for the creation of complex heterocyclic structures like 1,2,5-dithiazepanes. libretexts.org These strategies allow for the careful and controlled introduction of functional groups and stereocenters. For instance, the synthesis of trisubstituted 2,5-dihydrobenzo[f] nih.govnih.govtrine.eduthiadiazepine 1,1-dioxides has been achieved through a solid-phase synthesis approach. nih.gov This method utilizes commercially available building blocks like Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromoketones to build acyclic polymer-supported intermediates. nih.gov The final cyclization to form the dithiazepine ring is then completed in solution after cleavage from the resin. nih.gov This step-by-step process provides a high degree of control over the final product's structure.
A general representation of a multi-step synthesis is outlined below:
| Step | Description | Starting Materials | Intermediates | Final Product |
| 1 | Functional group introduction | Commercially available precursors | Activated intermediates | - |
| 2 | Chain elongation/assembly | Activated intermediates and coupling partners | Acyclic precursor | - |
| 3 | Cyclization | Acyclic precursor | - | Dithiazepane derivative |
| 4 | Purification | Crude product | - | Pure Dithiazepane derivative |
One-Pot and Convergent Synthesis Protocols for Dithiazepane Derivatives
To enhance synthetic efficiency, one-pot and convergent strategies have been developed. These methods streamline the synthetic process by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates.
A notable example is the one-pot sulfonylation/intramolecular thia-Michael addition protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides. nih.gov This method involves the reaction of cysteine ethyl ester or cysteamine (B1669678) with 2-chloroethanesulfonyl chloride, followed by an in situ intramolecular thia-Michael addition to form the dithiazepine ring. nih.gov This approach has been successfully scaled up to produce gram quantities of the desired product. nih.gov
Convergent syntheses, on the other hand, involve the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is particularly useful for building complex molecules and generating libraries of related compounds for screening purposes.
| Protocol | Key Features | Starting Materials | Reagents | Product |
| One-Pot Sulfonylation/Thia-Michael Addition | - Single reaction vessel- In situ cyclization- High efficiency | Cysteine ethyl ester/cysteamine, 2-chloroethanesulfonyl chloride | Et₃N, DMAP | 1,5,2-Dithiazepine 1,1-dioxide |
Derivatization Strategies for the 1,2,5-Dithiazepane Scaffold
Once the core 1,2,5-dithiazepane ring is formed, further derivatization can be carried out to explore structure-activity relationships and develop new compounds with specific properties. These strategies often involve reactions at the nitrogen atoms or other functional groups present on the scaffold.
For example, the sultam scaffolds of 1,5,2-dithiazepine 1,1-dioxides can be readily derivatized. nih.gov Benzylation of the sultam nitrogen can be achieved using substituted benzyl (B1604629) bromides under basic conditions. nih.gov Furthermore, acylation with various acyl chlorides in the presence of a base and a catalyst like DMAP leads to the formation of N-acyl derivatives. nih.gov These derivatization reactions provide access to a diverse library of compounds based on the 1,2,5-dithiazepane core. nih.gov
Stereoselective Synthesis and Chiral Induction in Dithiazepane Chemistry
The synthesis of enantiomerically pure dithiazepanes is of great interest due to the often stereospecific nature of biological activity. Stereoselective synthesis aims to control the formation of specific stereoisomers.
In the synthesis of 1,5,2-dithiazepine 1,1-dioxides, the use of chiral starting materials like (R)-cysteine ethyl ester allows for the introduction of a defined stereocenter into the dithiazepane ring. nih.gov This leads to the formation of optically active products, such as (R)-ethyl 2-pivaloyl-1,5,2-dithiazepane-3-carboxylate 1,1-dioxide, which exhibits a specific optical rotation. nih.gov The stereochemistry of these compounds can be confirmed by techniques like X-ray crystallography. nih.gov
Applications of Green Chemistry Principles in Dithiazepane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.
In the context of related thiazepine systems, green synthetic methodologies have been explored. For instance, the synthesis of 1,5-benzothiazepines has been achieved using LaY zeolite as a catalyst under stirring conditions, which offers an environmentally friendly alternative to traditional methods that often require harsh solvents and long reaction times. nih.gov Similarly, the use of hexafluoro-2-propanol as a medium for the domino synthesis of 2,3-dihydro-1,5-benzothiazepines allows for high yields at room temperature under nearly neutral conditions. rsc.org While specific applications of green chemistry to 1,2,5-dithiazepane hydrochloride synthesis are not extensively detailed in the provided results, the principles demonstrated in the synthesis of analogous structures suggest a clear path forward for developing more sustainable synthetic routes.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the organic structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1,2,5-Dithiazepane (B2963570) hydrochloride, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are collectively used to assemble a complete structural picture.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. In the case of the 1,2,5-dithiazepane ring system, the protons on the carbon atoms adjacent to the nitrogen and sulfur atoms would exhibit characteristic chemical shifts.
While a specific spectrum for 1,2,5-Dithiazepane hydrochloride is not readily published, data from its derivative, 5-Phenyl-1,2,5-dithiazepane , offers significant insight. nih.gov In a study, the ¹H NMR spectrum of 5-Phenyl-1,2,5-dithiazepane was recorded in deuterated chloroform (B151607) (CDCl₃). nih.gov The spectrum showed multiplets for the aliphatic protons of the seven-membered ring and for the protons of the phenyl group. nih.gov
The protons on the carbons of the dithiazepane ring appear as multiplets at approximately δ 3.52 ppm and δ 2.74 ppm. nih.gov The protons of the phenyl ring, attached to the nitrogen atom, show signals in the aromatic region, around δ 7.25 ppm and δ 6.85 ppm. nih.gov For the hydrochloride salt, the presence of the protonated amine would be expected to deshield the adjacent methylene (B1212753) protons, shifting their signals further downfield. The NH proton itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: ¹H NMR Data for 5-Phenyl-1,2,5-dithiazepane Source: nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.25 | m | 2H, Aromatic |
| 6.85 | m | 3H, Aromatic |
| 3.52 | m | 4H, -CH₂- |
| 2.74 | m | 4H, -CH₂- |
Note: Spectrum recorded in CDCl₃ at 300 MHz. "m" denotes multiplet.
Carbon-13 NMR spectroscopy identifies the different chemical environments of carbon atoms in a molecule. In this compound, four distinct carbon signals would be expected for the heterocyclic ring, assuming a symmetrical structure is not present due to ring conformation.
The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms.
The carbon atoms bonded to the nitrogen atom (C-N) would appear in the range of δ 40-60 ppm.
The carbon atoms bonded to the sulfur atoms (C-S) would typically resonate at a higher field (lower ppm value) compared to C-N carbons, generally in the δ 30-50 ppm range.
The exact chemical shifts are influenced by the solvent and the specific conformation of the seven-membered ring. oregonstate.edulibretexts.org For derivatives, additional signals corresponding to the substituent would be observed. nih.gov For instance, in substituted naphthalene-1,4-diones, the chemical shifts are significantly affected by the nature and position of substituent groups. nih.gov
To unambiguously assign all proton and carbon signals and confirm the connectivity of the 1,2,5-dithiazepane ring, advanced two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net For 1,2,5-Dithiazepane, COSY would show correlations between the protons of the C3-C4 and C6-C7 methylene groups, confirming their vicinal relationship within the ring structure. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. researchgate.net This technique allows for the definitive assignment of each carbon signal based on the previously assigned signal of its attached proton(s). It is a highly sensitive method for establishing C-H one-bond connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons over two or three bonds. researchgate.net This is crucial for identifying the connectivity of the entire molecular skeleton, especially for linking fragments separated by heteroatoms or quaternary carbons. In the context of 1,2,5-Dithiazepane, HMBC would show correlations from the methylene protons to the carbon atoms across the sulfur and nitrogen atoms, confirming the ring structure.
While specific 2D NMR data for this compound is not available in the cited literature, the application of these techniques is standard practice for the structural elucidation of novel heterocyclic compounds. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₄H₁₀ClNS₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine and sulfur atoms would also generate a characteristic isotopic pattern, further corroborating the proposed structure. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, its application is generally limited to compounds that are volatile and thermally stable. researchgate.net
This compound, being a salt, is non-volatile and would likely decompose under the high temperatures used in a standard GC injection port. Therefore, GC-MS is not a suitable method for its direct analysis. Derivatization to a more volatile form or the use of alternative techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary. For analyzing volatile sulfur-containing compounds in complex mixtures, GC coupled with a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), provides excellent sensitivity and selectivity. researchgate.netshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is indispensable for identifying and quantifying compounds in complex mixtures. In the analysis of this compound, an LC system would first separate the compound from any precursors, byproducts, or impurities. The separated analyte then enters the mass spectrometer.
The mass spectrometer ionizes the this compound molecule, typically by adding a proton to form the molecular ion [M+H]⁺, and measures its mass-to-charge ratio (m/z). Subsequent tandem mass spectrometry (MS/MS) experiments involve fragmenting the isolated molecular ion to produce a characteristic fragmentation pattern. This pattern serves as a structural fingerprint.
While a specific fragmentation spectrum for this compound is not published, likely fragmentation pathways can be predicted based on its structure. Common fragmentation patterns for similar molecules include the loss of small neutral molecules or cleavage at weaker bonds. miamioh.edu For this compound, key fragmentations would likely involve the cleavage of the disulfide (S-S) bond and various ring fissions. The presence of the hydrochloride would be evident in the mass spectrum and could influence the fragmentation pathways.
Table 1: Predicted Key Mass Fragments for 1,2,5-Dithiazepane in LC-MS/MS
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M+H]⁺ | 138.02 |
| Fragment from C-S bond cleavage | Varies |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, IR and Raman spectra would reveal characteristic vibrations. The presence of the secondary amine hydrochloride salt >NH₂⁺Cl⁻ would give rise to prominent N-H stretching bands, typically observed in the 2400-3200 cm⁻¹ region in the IR spectrum. The aliphatic C-H bonds of the ethylene (B1197577) and methylene groups in the ring would produce stretching vibrations just below 3000 cm⁻¹.
Vibrations involving the sulfur atoms are also expected. The C-S stretching modes typically appear in the 600-800 cm⁻¹ range and are often weak in the IR spectrum but can be stronger in the Raman spectrum. The S-S stretching vibration, expected around 450-550 cm⁻¹, is characteristically weak in the IR but produces a strong Raman signal, making Raman spectroscopy particularly useful for confirming the disulfide bond. nih.gov Computational studies on related molecules like hydrochlorothiazide (B1673439) have utilized Density Functional Theory (DFT) to assign vibrational modes observed in experimental spectra. nih.gov
Table 2: Expected Vibrational Modes and Wavenumbers for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (as hydrochloride) | 2400-3200 | IR |
| C-H Stretch (aliphatic) | 2850-2960 | IR/Raman |
| CH₂ Bend/Scissor | 1450-1470 | IR/Raman |
| C-N Stretch | 1100-1300 | IR/Raman |
| C-S Stretch | 600-800 | IR/Raman |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single crystal X-ray diffraction experiment would elucidate the exact structure of the seven-membered dithiazepane ring. Such rings can adopt various conformations, such as a chair, boat, or twist-boat. Studies on related seven-membered heterocyclic systems, like 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione, have shown that the ring can adopt a boat conformation. nih.govnih.gov In the crystal lattice of this compound, hydrogen bonds involving the ammonium (B1175870) proton and the chloride counter-ion would be expected to play a significant role in stabilizing the packing arrangement.
Table 3: Representative Crystallographic Data for a Related Seven-Membered Ring Compound (C₁₃H₁₆N₂S₂) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.8896 |
| b (Å) | 8.8743 |
| c (Å) | 15.5361 |
| β (°) | 104.087 |
| Volume (ų) | 2659.75 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides insights into the electronic structure, particularly the conjugated systems or chromophores within a molecule.
This compound lacks extensive conjugation, so it is not expected to absorb strongly in the visible region. The primary chromophores are the C-N, C-S, and S-S single bonds. These will give rise to absorptions in the ultraviolet region. The likely electronic transitions are sigma (σ) to sigma-star (σ) and non-bonding (n) to sigma-star (n).
The lone pairs of electrons on the nitrogen and sulfur atoms can undergo n → σ* transitions. The S-S disulfide bond is also a known chromophore, which typically shows a broad absorption band around 250 nm, attributed to transitions involving the non-bonding electrons of the sulfur atoms. nih.gov The exact position and intensity of the absorption maximum (λmax) would be determined by the specific molecular environment and solvent used for the analysis.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Associated Bonds | Expected λmax Region (nm) |
|---|---|---|
| n → σ* | C-N, C-S | < 220 |
| σ → σ* | C-C, C-S, S-S | < 200 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules like 1,2,5-dithiazepane (B2963570) hydrochloride. These calculations, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), can elucidate bond lengths, bond angles, and the distribution of electron density within the molecule.
While specific high-level computational data for 1,2,5-dithiazepane hydrochloride is not abundant in publicly accessible literature, we can infer its structural parameters from crystallographic data of related compounds, such as 5-Phenyl-1,2,5-dithiazepane. This data serves as a benchmark for computational models.
Table 1: Exemplary Calculated and Experimental Geometric Parameters of a 1,2,5-Dithiazepane Derivative. This table presents a hypothetical comparison based on typical accuracies of DFT calculations against experimental X-ray crystallography data for a related compound like 5-Phenyl-1,2,5-dithiazepane.
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-31G*) |
| S-S Bond Length (Å) | 2.041 | 2.055 |
| C-S Bond Length (Å) | 1.816 | 1.828 |
| C-N Bond Length (Å) | 1.452 | 1.460 |
| C-S-S Bond Angle (°) | 97.5 | 97.2 |
| S-S-C Bond Angle (°) | 98.1 | 97.8 |
| C-N-C Bond Angle (°) | 115.3 | 115.0 |
Note: The calculated values are illustrative and represent typical agreement between experimental and DFT-calculated geometries.
Molecular Dynamics Simulations of Conformational Landscapes
The seven-membered ring of 1,2,5-dithiazepane is inherently flexible, capable of adopting multiple conformations. nih.gov Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape, providing insights into the dynamic behavior of the ring system in different environments. nih.govrsc.org
MD simulations on similar-sized heterocyclic systems have shown that the molecule can exist in various low-energy conformations, such as chair and boat forms, with rapid interconversion between them. nih.gov For 1,2,5-dithiazepane, the disulfide bond and the placement of the nitrogen atom will impose specific constraints on the accessible conformations. rsc.org These simulations can predict the most stable conformers and the energy barriers for conformational changes, which are crucial for understanding its biological activity and reactivity.
Table 2: Hypothetical Relative Energies of 1,2,5-Dithiazepane Conformers from MD Simulations. This table illustrates the kind of data that can be obtained from MD simulations, showing the relative populations of different conformers at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair 1 | 0.00 | 45 |
| Chair 2 | 0.25 | 30 |
| Twist-Boat | 1.50 | 15 |
| Boat | 2.50 | 10 |
Note: These values are for illustrative purposes to demonstrate the output of conformational analysis via MD simulations.
Density Functional Theory (DFT) Studies on Reactivity and Transition States
Density Functional Theory (DFT) is a widely used method to investigate the chemical reactivity of molecules. nih.govnih.gov By calculating various electronic descriptors, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, DFT can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net
Table 3: Exemplary DFT-Calculated Reactivity Descriptors for a Dithiazepane System. This table provides an example of reactivity indices that can be calculated using DFT to understand the chemical behavior of the molecule.
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Global Hardness (η) | 2.85 eV | Measure of resistance to charge transfer |
| Electrophilicity Index (ω) | 1.5 eV | Global electrophilic nature of the molecule |
Note: The values are representative for a heterocyclic system and illustrate the application of DFT in predicting reactivity.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.govuncw.edu These predictions are invaluable for structure elucidation and for interpreting experimental spectra.
By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be obtained. capes.gov.br Comparing these predicted spectra with experimental data can confirm the proposed structure and provide a detailed assignment of the spectral signals.
Table 4: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a 1,2,5-Dithiazepane Analog. This table demonstrates the utility of computational methods in assigning NMR spectra.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) |
| C3/C4 | 35.2 | 36.1 |
| C6/C7 | 52.8 | 53.5 |
Note: The calculated values are illustrative, showing the typical accuracy of NMR prediction methods.
Chemical Reactivity, Derivatization, and Transformation Studies
Nucleophilic and Electrophilic Reactivity of the Dithiazepane Ring
The reactivity of the 1,2,5-dithiazepane (B2963570) ring is dictated by the interplay of its heteroatoms. The presence of two sulfur atoms and a nitrogen atom influences the electron distribution within the ring. While direct studies on the nucleophilic and electrophilic reactivity of 1,2,5-dithiazepane are not extensively documented, analogies can be drawn from related sulfur-nitrogen heterocyclic systems, such as thiadiazoles. In such systems, the carbon atoms adjacent to the electronegative heteroatoms exhibit a lower electron density, making them susceptible to nucleophilic attack. nih.gov Conversely, the lone pairs of electrons on the nitrogen and sulfur atoms can act as nucleophilic centers, reacting with electrophiles.
The disulfide bond is a key functional group within the ring. It is known to react with soft nucleophiles, leading to cleavage of the S-S bond. The nitrogen atom, in its free base form, is a primary site for electrophilic attack. However, in 1,2,5-dithiazepane hydrochloride, the protonation of the nitrogen atom significantly reduces its nucleophilicity.
Functionalization at Nitrogen and Sulfur Centers
The nitrogen and sulfur atoms of the 1,2,5-dithiazepane ring are the primary sites for derivatization, allowing for the synthesis of a variety of functionalized analogs.
Functionalization at the Nitrogen Center: The secondary amine in the 1,2,5-dithiazepane ring readily undergoes reactions typical of amines. The synthesis of various perhydro-1,2,5-dithiazepine derivatives has been reported, highlighting the feasibility of modifying the nitrogen atom. nih.gov Common functionalization reactions include:
N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups at the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, in the related 1,5,2-dithiazepine 1,1-dioxide system, N-acylation has been successfully achieved using acyl chlorides in the presence of a base. nih.govclockss.org
N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
A study on the synthesis of 1,5,2-dithiazepane 1,1-dioxides demonstrated the diversification of the scaffold through reactions at the nitrogen atom, including benzylation and acylation. nih.govclockss.org These transformations underscore the utility of the nitrogen center as a handle for introducing molecular diversity.
Functionalization at the Sulfur Centers: The sulfur atoms in the dithiazepane ring can be oxidized to various oxidation states. This modification significantly alters the properties of the molecule. The most common functionalization at the sulfur centers is oxidation to form sulfoxides and sulfones (1,1-dioxides). The synthesis of 1,5,2-dithiazepine 1,1-dioxides from cysteine ethyl ester and 2-chloroethanesulfonyl chloride is a prime example of targeting the sulfur atom for modification. nih.gov
Ring-Opening and Ring-Closure Reactions
The stability of the seven-membered dithiazepane ring allows for both ring-opening and ring-closure reactions under specific conditions.
Ring-Opening Reactions: The disulfide bond is the most susceptible site for ring-opening. Reduction of the S-S bond, for example with thiols or other reducing agents, would lead to the formation of a dithiol. Cleavage of the C-N or C-S bonds typically requires more forcing conditions. In related heterocyclic systems, strong bases can induce ring fission. nih.gov
Ring-Closure Reactions: The formation of the 1,2,5-dithiazepane ring can be achieved through various cyclization strategies. A notable example is the one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides, which involves an intramolecular thia-Michael addition as the key ring-closing step. nih.gov The synthesis of a fused 1,2,5-triazepine-1,5-dione has also been reported via the cyclization of an N-(2-bromoacetylprolyl)hydrazine, demonstrating a ring-closure strategy involving intramolecular nucleophilic displacement. rsc.org The synthesis of 5-phenyl-1,2,5-dithiazepane was achieved by reacting N,N-bis(2-chloroethyl)aniline with sodium hydrosulfide, where the dithiazepane ring is formed through the displacement of the chloro groups by the sulfur nucleophile. nih.gov
Redox Chemistry of the Dithiazepane System
The redox chemistry of the 1,2,5-dithiazepane system is centered around the disulfide bond and the sulfur atoms.
Oxidation: The sulfur atoms of the dithiazepane ring can be oxidized to higher oxidation states. The most common oxidized forms are the sulfoxide (B87167) and the sulfone (1,1-dioxide). The synthesis of 1,5,2-dithiazepine 1,1-dioxides is a clear demonstration of the oxidation of one of the sulfur atoms to a sulfone. nih.gov The oxidation of sulfur is a common metabolic pathway for sulfur-containing compounds in biological systems. nih.gov In other sulfur-containing heterocycles, like 1,2,6-thiadiazines, oxidation of the sulfur atom has been extensively studied using various oxidizing agents. researchgate.net
Reduction: The disulfide bond is readily reducible to two thiol groups. This is a characteristic reaction of disulfides and is a key aspect of their biological activity in many systems. This reduction would result in the opening of the dithiazepane ring.
The table below summarizes the possible oxidation states of the sulfur atoms in the 1,2,5-dithiazepane ring.
| Sulfur Atom | Oxidation State | Functional Group |
| S1, S2 | -1 | Thiolate (in reduced, ring-opened form) |
| S1, S2 | 0 | Disulfide |
| S1 or S2 | +2 | Sulfoxide |
| S1 or S2 | +4 | Sulfone |
This table is a generalized representation of possible sulfur oxidation states. wikipedia.org
Influence of Protonation States on Chemical Behavior and Stability
The protonation state of the nitrogen atom in the 1,2,5-dithiazepane ring, particularly in the form of its hydrochloride salt, has a profound impact on its chemical properties and stability.
Effect on Reactivity: Protonation of the nitrogen atom to form a secondary ammonium (B1175870) ion significantly diminishes its nucleophilicity. This means that in this compound, reactions involving nucleophilic attack by the nitrogen atom are less favorable compared to the free base form. Electrophilic reactions at the nitrogen are effectively blocked in the protonated state.
Effect on Stability: The pH of the environment can greatly influence the stability of pharmaceutical compounds. researchgate.net For 1,2,5-dithiazepane, the protonated form is expected to be more stable in acidic conditions. Extreme pH values, both acidic and basic, can catalyze degradation reactions such as hydrolysis. researchgate.net The stability of a drug is often greatest within a specific pH range. For example, studies on other nitrogen-containing heterocycles have shown that stability is pH-dependent, with degradation rates increasing at both low and high pH values. semanticscholar.org The protonation of the nitrogen in the hydrochloride salt can also influence the conformation of the seven-membered ring and its interactions with its environment.
The table below illustrates the expected differences in reactivity based on the protonation state of the nitrogen atom.
| Property | Protonated Form (Hydrochloride) | Free Base Form |
| Nitrogen Nucleophilicity | Low | High |
| Reactivity with Electrophiles | Unreactive | Reactive |
| Stability in Acidic Media | Generally Higher | Lower |
| Stability in Basic Media | Lower | Generally Higher (depending on degradation pathways) |
Coordination Chemistry of 1,2,5 Dithiazepane Ligands
Ligand Design Principles and Donor Atom Characteristics
The 1,2,5-dithiazepane (B2963570) molecule contains three potential donor atoms: two sulfur atoms and one nitrogen atom within a seven-membered saturated ring. In its hydrochloride salt form, the nitrogen atom would be protonated, which would necessitate deprotonation before it could act as a neutral donor to a metal center.
The key donor characteristics are:
Sulfur Atoms: As soft donors, the two sulfur atoms are expected to form stable coordinate bonds with soft or borderline metal ions, such as Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II). The presence of a disulfide (S-S) bond is a key structural feature. The S-S bond length in the related 5-Phenyl-1,2,5-dithiazepane was found to be 2.0406 (5) Å. nih.gov
Nitrogen Atom: The secondary amine nitrogen is a harder donor than sulfur and would typically coordinate to borderline or hard metal ions like Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.net
The geometry of the seven-membered ring, which adopts a chair conformation, would dictate the spatial arrangement of these donor atoms. nih.gov This pre-organization influences its chelation properties, potentially allowing it to act as a bidentate or tridentate ligand, forming stable five- or six-membered chelate rings with a metal center, depending on which donor atoms are involved.
Complexation with Transition Metal Ions
There is no specific information available in the searched literature regarding the complexation of 1,2,5-dithiazepane hydrochloride with transition metal ions. The following sections are therefore based on general principles of coordination chemistry.
No specific synthetic procedures or characterization data for metal complexes of 1,2,5-dithiazepane are reported in the available literature. Hypothetically, the synthesis would involve the reaction of the deprotonated ligand (obtained by treating the hydrochloride salt with a base) with a suitable metal salt in an appropriate solvent. nih.gov
Characterization would typically involve techniques such as:
Elemental Analysis: To confirm the stoichiometry of the complex.
Infrared (IR) Spectroscopy: To observe shifts in the N-H and C-S stretching frequencies upon coordination.
NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
The crystallographic data for the uncomplexed derivative, 5-Phenyl-1,2,5-dithiazepane, provides a baseline for the ligand's structure.
Table 1: Crystallographic Data for 5-Phenyl-1,2,5-dithiazepane
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃NS₂ |
| Molecular Weight | 211.33 |
| Crystal System | Monoclinic |
| S—S Bond Length | 2.0406 (5) Å |
| C—S—S—C Torsion Angle | -83.89 (7)° |
| Ring Conformation | Chair |
Data sourced from Acta Crystallographica Section E. nih.gov
Without experimental data, one can only predict the expected spectroscopic changes upon complexation.
IR Spectroscopy: Coordination of the nitrogen atom to a metal would cause a shift in the N-H stretching vibration. Similarly, the C-S stretching bands would be altered upon coordination of the sulfur atoms.
UV-Visible Spectroscopy: For complexes with transition metals having d-electrons, d-d transitions would be observed. The position and intensity of these bands would be indicative of the coordination geometry and the nature of the metal-ligand bonding. Charge transfer bands, likely from sulfur to the metal (LMCT), might also be present. nih.gov
Coordination Geometry and Isomerism in Dithiazepane Complexes
The coordination geometry of a potential metal-1,2,5-dithiazepane complex would be determined by the coordination number of the central metal ion and the denticity of the ligand. wikipedia.orglibretexts.org Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orglibretexts.org
Geometric Isomerism (cis/trans): In a square planar or octahedral complex of the type [M(L)₂(X)₂], where L is the bidentate dithiazepane ligand, cis and trans isomers would be possible.
Optical Isomerism (enantiomers): Octahedral complexes with three bidentate dithiazepane ligands, [M(L)₃], would be chiral and could exist as a pair of enantiomers.
However, no specific examples of such isomers involving 1,2,5-dithiazepane have been reported.
Applications in Metal-Templated Synthesis and Self-Assembly
The concepts of metal-templated synthesis and self-assembly rely on the ability of metal ions to organize and orient ligands in a specific fashion to facilitate a desired reaction or to build supramolecular structures. While dithiolato ligands, in general, have been used in such applications, nih.gov there are no specific examples in the literature of 1,2,5-dithiazepane being used for these purposes. Its potential to act as a flexible, multi-donor ligand could theoretically make it a candidate for forming metallacycles or coordination polymers, but this remains an unexplored area of its chemistry.
Applications of 1,2,5 Dithiazepane Hydrochloride in Advanced Chemical Methodologies
Role in Chemical Protein Synthesis and Peptide Ligation Strategies
Chemical protein synthesis and peptide ligation are powerful tools for creating custom proteins and peptides with precisely defined structures and functions. These strategies often rely on the chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.
Development of Latent Thioester Systems
Latent thioester systems are valuable in chemical protein synthesis as they provide a protected form of the reactive thioester that can be activated under specific conditions. This allows for controlled ligation reactions. While various chemical moieties have been explored for this purpose, there is no specific information available in the scientific literature detailing the use of 1,2,5-dithiazepane (B2963570) hydrochloride to create such latent thioester systems for peptide ligation.
Mechanistic Studies of Acyl Shift Reactions
The conversion of a more stable amide or other precursor to a reactive thioester often involves an intramolecular acyl shift reaction. Understanding the mechanism of these reactions is crucial for optimizing ligation strategies. However, no mechanistic studies concerning acyl shift reactions specifically involving 1,2,5-dithiazepane hydrochloride have been reported.
Integration into Fluorescent Probe Design for Chemical Sensing
Fluorescent probes are indispensable tools for detecting and quantifying specific analytes in complex biological and environmental systems. The design of these probes often involves a fluorophore and a recognition element that selectively interacts with the target molecule. While various heterocyclic structures are employed in the design of fluorescent probes, there is no available research on the integration of the 1,2,5-dithiazepane moiety into fluorescent probes for chemical sensing applications.
Utilization in Materials Science for Novel Chemical Scaffolds
The development of novel chemical scaffolds is a cornerstone of materials science, leading to new materials with unique properties. Cyclic compounds, including various heterocyclic systems, are often used as building blocks for these scaffolds. A search of the available literature did not yield any studies describing the utilization of this compound as a scaffold for creating new materials. One study on a related compound, 5-phenyl-1,2,5-dithiazepane, focused on its crystallographic properties rather than its application in materials science. nih.gov
Catalytic Applications of Dithiazepane Derivatives in Organic Synthesis
The unique structural features of heterocyclic compounds can make them effective catalysts or ligands in a variety of organic reactions. While derivatives of other dithiazepane isomers have been explored for their catalytic potential, there is a lack of information regarding the catalytic applications of 1,2,5-dithiazepane derivatives in organic synthesis. A study on the synthesis of perhydro-1,2,5-dithiazepine derivatives noted potential pharmacological activity but did not investigate any catalytic properties. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Synthetic Pathways to 1,2,5-Dithiazepane (B2963570) Frameworks
The development of novel and efficient synthetic methodologies is paramount to expanding the chemical space and accessibility of 1,2,5-dithiazepane derivatives. Current synthetic routes, while effective, may be amenable to improvement or substitution by entirely new strategies. Future research should focus on:
One-Pot and Multicomponent Reactions: Inspired by the synthesis of related scaffolds like 1,5,2-dithiazepine 1,1-dioxides, the development of one-pot protocols for the construction of the 1,2,5-dithiazepane ring would be highly advantageous. nih.gov Such strategies, potentially involving tandem reactions, would enhance efficiency by reducing the number of synthetic steps and purification procedures.
Asymmetric Synthesis: The synthesis of enantiomerically pure 1,2,5-dithiazepane derivatives is a critical area for future exploration. The development of stereoselective cyclization methods, possibly employing chiral catalysts or auxiliaries, would enable the investigation of the differential biological activities of individual enantiomers.
Novel Building Blocks: The exploration of a wider array of starting materials beyond traditional precursors could lead to the discovery of unprecedented 1,2,5-dithiazepane analogues. This includes the use of functionalized dithiols and diamines with diverse electronic and steric properties.
Advanced Computational Studies on Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the formation and reactivity of the 1,2,5-dithiazepane ring is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational studies, employing density functional theory (DFT) and other quantum mechanical approaches, can provide invaluable insights. Future computational work should target:
Transition State Analysis: The elucidation of transition state geometries and energies for key bond-forming and bond-breaking steps in the synthesis of the 1,2,5-dithiazepane ring. This knowledge can guide the rational design of catalysts and reaction conditions to favor desired pathways.
Conformational Analysis: The seven-membered dithiazepane ring can adopt multiple low-energy conformations. Computational modeling can predict the preferred conformations of various substituted derivatives and how these conformations influence their reactivity and biological interactions.
Reaction Pathway Mapping: As seen in studies of other enzymatic reactions, computational methods can be used to map out entire reaction pathways, including the identification of intermediates and potential side reactions. researchgate.net This comprehensive understanding is essential for troubleshooting and improving synthetic protocols.
Development of Novel Coordination Architectures with Tunable Properties
The sulfur atoms within the 1,2,5-dithiazepane ring present intriguing possibilities for coordination to metal ions, leading to the formation of novel metal-organic frameworks (MOFs) and coordination polymers. Research in this area could focus on:
Systematic Investigation of Metal Ion Coordination: A systematic study of the coordination behavior of 1,2,5-dithiazepane hydrochloride with a wide range of metal ions (e.g., Ag(I), Cu(I), Cu(II), Zn(II), Cd(II)) is warranted. This would explore the formation of diverse architectures, from discrete complexes to extended one-, two-, and three-dimensional networks.
Influence of Ligand Design: The synthesis of functionalized 1,2,5-dithiazepane ligands, bearing additional donor groups, would allow for the construction of more complex and functional coordination architectures. The nature of the substituents on the dithiazepane ring can be systematically varied to tune the electronic and steric properties of the ligand, thereby influencing the resulting framework, similar to studies on other flexible dithioether ligands. nih.gov
Properties of Coordination Polymers: The resulting coordination polymers could be investigated for a range of properties, including porosity, catalysis, sensing, and luminescence. The flexible nature of the seven-membered ring may lead to interesting dynamic behaviors and guest-responsive properties.
| Research Focus | Potential Metal Ions | Desired Architectures | Potential Properties |
| Systematic Coordination | Ag(I), Cu(I), Cu(II), Zn(II) | Discrete complexes, 1D chains, 2D layers, 3D frameworks | Catalysis, Sensing |
| Ligand Functionalization | Various transition metals | Heterometallic frameworks, Porous materials | Gas storage, Separation |
| Dynamic Materials | Lanthanides, Alkaline earth metals | Switchable frameworks, Stimuli-responsive materials | Luminescence, Drug delivery |
Expanding Methodological Applications in Synthetic Chemistry and Chemical Biology
Beyond its intrinsic properties, the 1,2,5-dithiazepane scaffold can serve as a versatile tool in broader synthetic and chemical biology applications.
Constrained Peptide Mimetics: The dithiazepane ring can be incorporated into peptide structures to act as a constrained dipeptide isostere. This can enforce specific conformations and enhance metabolic stability, making it a valuable tool in peptidomimetic drug design.
Click Chemistry Handles: Functionalized 1,2,5-dithiazepanes could be designed to incorporate "click" handles, such as alkynes or azides, allowing for their facile conjugation to other molecules of interest using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Dynamic Covalent Chemistry: The disulfide bond within the 1,2,5-dithiazepane ring is potentially cleavable and reformable under specific redox conditions. This opens up avenues for its use in dynamic covalent chemistry, enabling the construction of self-healing materials and stimuli-responsive systems.
Design of Next-Generation Chemical Probes based on Dithiazepane Frameworks
The unique structural and electronic features of the 1,2,5-dithiazepane scaffold make it an attractive starting point for the design of novel chemical probes for interrogating biological systems.
Fluorescent Probes: By attaching fluorophores to the dithiazepane framework, it may be possible to develop probes that exhibit changes in their fluorescence properties upon interaction with specific analytes or in response to changes in the local microenvironment (e.g., redox potential).
Affinity-Based Probes: The dithiazepane scaffold can be elaborated with reactive groups to create affinity-based probes for identifying and studying specific protein targets. These probes could be used in chemoproteomic workflows to elucidate the biological roles of various enzymes and receptors.
Targeted Delivery Vehicles: The synthesis of bivalent ligands incorporating the 1,2,5-dithiazepane moiety could lead to compounds with enhanced affinity and selectivity for specific biological targets, a strategy that has proven successful for other heterocyclic systems. nih.gov These could be further developed into vehicles for the targeted delivery of therapeutic agents.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving sulfur and nitrogen positions in the seven-membered ring .
- NMR spectroscopy : H and C NMR should confirm proton environments (e.g., NH and CH groups) and carbon backbone integrity. Compare with computed spectra from density-functional theory (DFT) .
- Mass spectrometry : Verify molecular ion peaks at m/z 171.71 (CHClNS) .
What computational chemistry approaches (e.g., DFT) are suitable for predicting the electronic properties and stability of this compound?
Q. Advanced Research Focus
- Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model the compound’s electronic structure, including sulfur-sulfur interactions and charge distribution .
- Solvent effects : Include implicit solvation models (e.g., PCM) to predict solubility and stability in aqueous buffers.
- Thermodynamic stability : Calculate Gibbs free energy of formation to assess decomposition risks under storage conditions .
How should researchers address discrepancies in chromatographic purity data when analyzing this compound, especially in the presence of isomers or related compounds?
Q. Advanced Research Focus
- HPLC method optimization : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to resolve isomers. Adjust retention times to achieve resolution () ≥1.5 between peaks .
- Validation parameters : Include system suitability tests (SST) for precision, tailing factor, and plate count per USP guidelines .
- Mass spectrometry coupling : Use LC-MS to identify co-eluting impurities via fragmentation patterns .
What are the critical parameters for validating the purity of this compound according to pharmacopeial standards?
Q. Basic Research Focus
- Chromatographic purity : Follow USP monographs for related compounds (e.g., Doxepin HCl), requiring ≤0.1% for individual impurities .
- Residual solvents : Gas chromatography (GC) to detect traces of synthesis solvents (e.g., isopropanol) per ICH Q3C guidelines.
- Water content : Karl Fischer titration to ensure ≤1.0% moisture, critical for hydrochloride salt stability .
In experimental design for pharmacological studies, how can researchers optimize in vitro and in vivo models to account for variable hydrochloride salt bioavailability?
Q. Advanced Research Focus
- Hydrogel formulations : Incorporate the compound into hydrogels (e.g., carbopol-based) to enhance solubility and controlled release, as demonstrated for metformin hydrochloride .
- Dose-response studies : Use factorial design to evaluate variables like pH, osmotic pressure, and salt concentration on absorption rates.
- Bioanalytical validation : LC-MS/MS for quantifying plasma concentrations with a lower limit of quantification (LLOQ) ≤1 ng/mL .
How can researchers mitigate risks of hydrochloride salt degradation during high-temperature synthesis or storage?
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures () to establish safe storage conditions (e.g., ≤25°C) .
- Lyophilization : Convert the hydrochloride salt to a stable lyophilized powder under inert atmospheres (N or Ar) .
- Compatibility studies : Test excipients (e.g., lactose, PVP) for accelerated stability under 40°C/75% RH for 6 months .
What strategies resolve nomenclature ambiguities for hydrochloride salts in publications to ensure clarity?
Q. Basic Research Focus
- IUPAC compliance : Use Chemical Abstracts naming rules (e.g., "hydrochloride" as a separate word, not "HCl") .
- Crystallographic data : Report CIF files with Cambridge Structural Database (CSD) references to avoid misinterpretation .
- Spectral databases : Deposit NMR and IR spectra in public repositories (e.g., PubChem) with explicit salt annotations .
How should researchers design experiments to address contradictory spectral data (e.g., NMR vs. DFT predictions) for this compound?
Q. Advanced Research Focus
- Solvent effects : Re-record NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .
- DFT refinement : Include explicit solvent molecules in computational models to improve agreement with experimental data .
- Dynamic NMR : Use variable-temperature H NMR to probe conformational flexibility in solution .
What methodologies ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Q. Basic Research Focus
- Standard operating procedures (SOPs) : Document reaction stoichiometry, quenching steps, and drying conditions (e.g., vacuum oven at 40°C) .
- Interlaboratory validation : Share samples with independent labs for cross-validation of purity (>98% by HPLC) and crystallinity .
- Open data sharing : Publish raw chromatograms, diffraction data, and spectral files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
